1-Benzyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Description
Properties
IUPAC Name |
1-benzyl-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-24-19-12-18(16-10-6-3-7-11-16)22(20(23)17(19)13-21)14-15-8-4-2-5-9-15/h2-12H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAAQWAETSECIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyl and phenyl groups. The methylsulfanyl group is then added through a substitution reaction, and the nitrile group is introduced via a cyanation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyridine-based compounds exhibit promising anticancer properties. The compound under discussion has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, research has shown that similar pyridine derivatives can selectively inhibit human myeloid leukemia cells, suggesting that 1-benzyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile may possess similar properties .
2. Neurological Disorders
The compound's structural features suggest potential activity as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have been investigated for their dual inhibitory effects on acetylcholinesterase and butyrylcholinesterase, making them candidates for further exploration in treating cognitive decline associated with Alzheimer’s disease .
Synthetic Applications
1. Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it suitable for the development of more complex molecules. The ability to undergo reactions such as oxidation and substitution enhances its utility in synthetic pathways.
2. Photoredox Catalysis
Recent advancements in photoredox catalysis have opened avenues for using compounds like this compound in novel coupling reactions. Its reactivity under light exposure can facilitate the formation of carbon-carbon bonds, which are essential in building complex organic frameworks .
Case Studies
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific functional groups interacting with the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Physicochemical Properties
*Molecular weight estimated from structurally similar compounds in and .
Key Observations :
- Position 6 : A phenyl group (target compound) vs. chlorophenyl or hydroxy/methoxy-substituted phenyl affects electronic and steric profiles. Chlorine increases electrophilicity, while hydroxy groups enhance solubility.
- Position 1 : Benzyl groups (target compound) vs. butyl or methylbenzyl alter steric bulk and lipophilicity, impacting bioavailability.
ADMET and Molecular Docking Insights
- Solubility and Absorption :
The butyl- and hydroxy-substituted analogs (e.g., CAS 39108-47-9) exhibit higher polarity, reducing membrane permeability compared to the target compound’s benzyl and phenyl groups . - Molecular Docking :
Pyridin-2-one derivatives with bromine or hydroxy groups show stronger binding to bacterial proteins (e.g., E. coli DNA gyrase) due to halogen-bonding or hydrogen-bonding interactions . The target compound’s SCH₃ group may engage in hydrophobic interactions, but its efficacy requires experimental validation.
Biological Activity
1-Benzyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a compound of increasing interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Benzyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Methylsulfanyl group : May enhance metabolic stability and influence pharmacokinetics.
- Pyridinecarbonitrile moiety : Implicated in various biological activities through its ability to interact with enzymes and receptors.
Research indicates that this compound may exert its biological effects through:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurodegenerative conditions like Alzheimer's disease. Studies report IC50 values indicating significant inhibition potential, suggesting a role in enhancing cholinergic transmission .
- Antioxidant Activity : The presence of phenolic structures may confer antioxidant properties, potentially protecting against oxidative stress-related damage.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, possibly through COX inhibition mechanisms similar to known anti-inflammatory agents .
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound:
In Vitro Studies
A study conducted on various synthesized derivatives of pyridine compounds demonstrated that those with structural similarities to this compound exhibited promising AChE and BuChE inhibitory activities. The most potent derivatives showed IC50 values below 10 μM, indicating strong potential for therapeutic use in Alzheimer's disease management .
In Vivo Studies
Animal models have been used to assess the neuroprotective effects of the compound. Results indicated that administration led to improved cognitive functions in models of induced neurodegeneration, supporting its potential as a neuroprotective agent .
Case Studies
- Alzheimer's Disease Model : In a study utilizing a transgenic mouse model for Alzheimer's, treatment with this compound resulted in significant reductions in amyloid-beta plaques and improved memory performance metrics compared to control groups .
- Anti-inflammatory Assessment : Another investigation assessed the compound's anti-inflammatory properties in a carrageenan-induced paw edema model. Results showed a marked reduction in paw swelling, suggesting effective modulation of inflammatory mediators .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Type | Biological Activity | Key Findings |
|---|---|---|
| In Vitro | AChE/BuChE Inhibition | IC50 < 10 μM for several derivatives |
| In Vivo | Neuroprotection | Improved cognitive function in Alzheimer's model |
| Anti-inflammatory | Edema Reduction | Significant reduction in paw swelling |
Q & A
Q. What are the recommended synthetic protocols for preparing 1-Benzyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile?
Methodological Answer: The compound can be synthesized via a multi-component cyclocondensation reaction. A general approach involves refluxing substituted acetophenone derivatives (e.g., phenylacetone), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol. For sulfur-containing substituents like methylsulfanyl, post-synthetic modifications (e.g., thioetherification) may be required. Key parameters include:
| Reagent | Molar Ratio | Solvent | Time | Yield |
|---|---|---|---|---|
| Acetophenone derivative | 2.5 mmol | Ethanol | 10–20 h | ~60–75% |
| Ammonium acetate | 8:1 (vs. substrate) | — | — | — |
Critical Considerations:
Q. How should crystallization conditions be optimized for this compound?
Methodological Answer: Crystallization efficiency depends on solvent polarity and temperature gradients. For pyridinecarbonitrile derivatives, a mixed solvent system (e.g., DMF/ethanol) is effective due to differential solubility. Steps include:
Dissolve the crude product in minimal DMF at 60–70°C.
Gradually add ethanol until cloudiness appears.
Cool to 4°C for 12–24 hours.
Validation:
- Use single-crystal X-ray diffraction (SC-XRD) with SHELX software to confirm crystal structure and purity .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved during refinement?
Methodological Answer: Ambiguities in electron density maps (e.g., disordered benzyl groups) require iterative refinement using SHELXL. Strategies include:
- Apply restraints to bond lengths/angles for disordered regions.
- Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids.
- Validate with Hirshfeld surface analysis to assess intermolecular interactions.
Example Workflow:
Solve structure via SHELXD (direct methods).
Refine with SHELXL, incorporating anisotropic displacement parameters.
Cross-validate using R-factor convergence (<5% discrepancy) .
Q. How do conflicting pharmacological data arise in studies of this compound, and how can they be addressed?
Methodological Answer: Contradictions in bioactivity data (e.g., IC50 variability) often stem from:
- Purity discrepancies: Impurities from incomplete synthesis or degradation (e.g., hydrolysis of the nitrile group).
- Assay conditions: Solvent choice (DMF vs. DMSO) affects compound solubility and stability.
Mitigation Strategies:
Q. What analytical methods are critical for assessing stability under varying storage conditions?
Methodological Answer: Stability studies should employ:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures.
- Accelerated Degradation Tests: Expose the compound to 40°C/75% RH for 4 weeks, then analyze via:
- FT-IR for functional group integrity (e.g., C≡N stretch at ~2200 cm⁻¹).
- NMR to detect hydrolytic byproducts (e.g., carboxylic acid formation).
Key Findings:
Q. How can computational modeling predict interactions of this compound with biological targets?
Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
Model binding to kinases or cytochrome P450 enzymes (common targets for pyridinecarbonitriles).
Validate with free-energy calculations (MM-PBSA) to rank binding affinities.
Data Interpretation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
